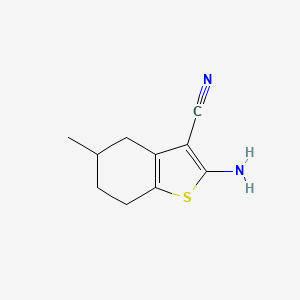![molecular formula C32H38N2O2 B2371391 N-[3-(Adamantan-1-carbonylamino)naphthalen-2-yl]adamantan-1-carboxamid CAS No. 313959-46-5](/img/structure/B2371391.png)
N-[3-(Adamantan-1-carbonylamino)naphthalen-2-yl]adamantan-1-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(adamantane-1-carbonylamino)naphthalen-2-yl]adamantane-1-carboxamide is a complex organic compound that features a unique structure combining adamantane and naphthalene moieties Adamantane is a highly symmetrical, cage-like hydrocarbon, while naphthalene is a polycyclic aromatic hydrocarbon
Wissenschaftliche Forschungsanwendungen
N-[3-(adamantane-1-carbonylamino)naphthalen-2-yl]adamantane-1-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurodegenerative diseases and viral infections.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit the growth of certain fungi, suggesting potential antifungal activity .
Mode of Action
It’s known that similar compounds can cause changes in the microscopic morphology of certain fungi, leading to hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts .
Biochemical Pathways
Research on similar compounds has shown significant enrichment in cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding . These changes can disrupt normal cellular functions and lead to cell death .
Pharmacokinetics
Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties , which could influence their absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The compound’s action results in significant changes in the cellular structure of targeted organisms. For instance, under a transmission electron microscope, the cell wall separation, the disintegration of subcellular organelles, and the disappearance of the septum have been observed . These changes can inhibit the growth of the organism and potentially lead to cell death .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(adamantane-1-carbonylamino)naphthalen-2-yl]adamantane-1-carboxamide typically involves multiple steps. One common approach is the reaction of 1-bromo-2-hydroxynaphthalene with adamantane-1-carbonyl chloride to form an intermediate, which is then reacted with adamantane-1-carboxamide under specific conditions to yield the final product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(adamantane-1-carbonylamino)naphthalen-2-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other adamantane derivatives, such as amantadine and rimantadine, which are known for their antiviral properties. Additionally, naphthalene derivatives like naphthalene-2-carboxamide share structural similarities with N-[3-(adamantane-1-carbonylamino)naphthalen-2-yl]adamantane-1-carboxamide.
Uniqueness
What sets N-[3-(adamantane-1-carbonylamino)naphthalen-2-yl]adamantane-1-carboxamide apart is its unique combination of adamantane and naphthalene moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
N-[3-(adamantane-1-carbonylamino)naphthalen-2-yl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N2O2/c35-29(31-13-19-5-20(14-31)7-21(6-19)15-31)33-27-11-25-3-1-2-4-26(25)12-28(27)34-30(36)32-16-22-8-23(17-32)10-24(9-22)18-32/h1-4,11-12,19-24H,5-10,13-18H2,(H,33,35)(H,34,36) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVOQEYGMRDLCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC5=CC=CC=C5C=C4NC(=O)C67CC8CC(C6)CC(C8)C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
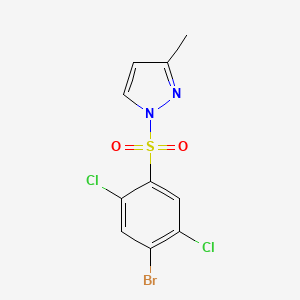
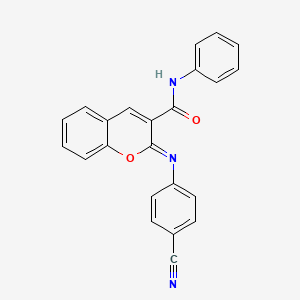
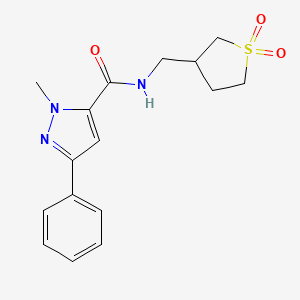


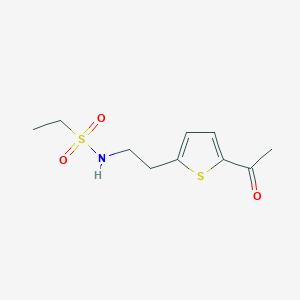
![(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2371323.png)


![3-(4-Fluorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2371326.png)
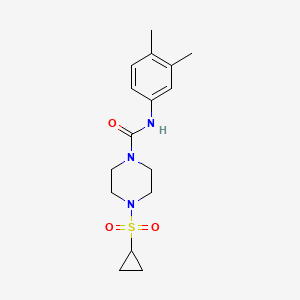

![1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2371329.png)
